molecular formula C12H16N2O3S B1438258 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid CAS No. 1094461-04-7

1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B1438258
CAS No.: 1094461-04-7
M. Wt: 268.33 g/mol
InChI Key: VEACAORLQMQLKV-UHFFFAOYSA-N
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Description

1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid is a fascinating compound with a rich history in chemical synthesis and scientific research. Known for its complex structure, which includes a piperidine ring, a thienylmethyl group, and a carboxylic acid functionality, this compound demonstrates a broad spectrum of chemical behaviors and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the thienylmethyl group and the carboxylic acid functionality. Specific reagents and conditions vary based on the desired yield and purity. Common methods include amide coupling reactions using reagents such as carbodiimides or phosphonium salts and subsequent introduction of the thienylmethyl group via nucleophilic substitution.

Industrial Production Methods: Industrial production often employs continuous flow chemistry techniques to enhance efficiency and scalability. Catalysts and optimizing reaction parameters, such as temperature, pressure, and solvent choice, are crucial to industrial methods.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. Its amide and carboxylic acid functionalities make it amenable to nucleophilic and electrophilic attacks.

Common Reagents and Conditions: Reagents like lithium aluminum hydride for reduction, KMnO₄ for oxidation, and thionyl chloride for substitution are frequently used. These reactions typically require controlled conditions to ensure desired product formation, such as maintaining specific pH, temperature, and solvent environments.

Major Products: Oxidation may yield sulfoxides or sulfones when reacting with the thienylmethyl group. Reduction often produces corresponding alcohols or amines. Substitution reactions can yield various derivatives, depending on the attacking nucleophile or electrophile.

Scientific Research Applications

The compound is highly valued in various fields due to its versatile chemical nature:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules.

  • Biology: : Serves as a probe in studying enzyme-substrate interactions.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Used in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid exerts its effects varies with its application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The thienylmethyl group can play a critical role in binding to active sites, while the piperidine ring may stabilize the compound's interaction with molecular targets.

Comparison with Similar Compounds

Compared to compounds like 1-{[(2-Phenylmethyl)amino]carbonyl}piperidine-4-carboxylic acid or 1-{[(2-Furanylmethyl)amino]carbonyl}piperidine-4-carboxylic acid, 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid stands out due to the unique electronic properties of the thienylmethyl group. This group can enhance the compound's reactivity and binding affinity in various chemical and biological contexts. Similar compounds may share structural elements but differ significantly in reactivity and application, highlighting the unique versatility of the thienylmethyl substituent.

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Biological Activity

1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid (CAS 1094461-04-7) is a synthetic compound that has garnered attention for its potential biological activity. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The following article provides a comprehensive overview of the biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O₃S, with a molecular weight of approximately 268.34 g/mol. The compound features a piperidine ring substituted with a thienylmethyl group and a carboxylic acid moiety, which may influence its biological interactions.

In Vitro Studies

In vitro studies assessing the cytotoxicity and enzyme inhibition of related piperidine compounds suggest that structural modifications can significantly impact their efficacy. For instance, a study on structurally similar compounds indicated that specific substitutions on the piperidine ring could enhance selectivity and potency against target enzymes such as purine nucleoside phosphorylase (PNP) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the Piperidine Ring : Variations in substituents can alter binding affinity and selectivity for biological targets.
  • Functional Groups : The presence of functional groups such as carboxylic acids or amines can enhance solubility and bioavailability.
Feature Description
Molecular FormulaC₁₂H₁₆N₂O₃S
Molecular Weight268.34 g/mol
Biological TargetsEnzymes (e.g., PNP), Viral Proteases
Potential ApplicationsAntiviral, Anticancer

Antiviral Research

A recent study explored the antiviral properties of piperidine derivatives against coronaviruses. Although this compound was not directly tested, related compounds demonstrated inhibition of viral replication by targeting proteases involved in viral life cycles . This suggests potential avenues for further research into the antiviral efficacy of this compound.

Cancer Cell Line Studies

In another investigation focusing on piperidine derivatives, several compounds were screened against various cancer cell lines, revealing selective cytotoxicity towards T-cell malignancies while sparing normal cells . This highlights the therapeutic potential of structurally similar compounds in oncology.

Properties

IUPAC Name

1-(thiophen-2-ylmethylcarbamoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-11(16)9-3-5-14(6-4-9)12(17)13-8-10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACAORLQMQLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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